molecular formula C7H12O B1231225 4-Hepten-2-one CAS No. 24332-22-7

4-Hepten-2-one

Cat. No. B1231225
CAS RN: 24332-22-7
M. Wt: 112.17 g/mol
InChI Key: VQKIKHHXFHNXJT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hepten-2-one, also known by its IUPAC name (4E)-4-Hepten-2-one, is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da . It is also known by other names such as (4E)-hept-4-en-2-one and (E)-4-Hepten-2-one .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure also includes a double bond, which is indicated by the ‘E’ in its IUPAC name .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow clear liquid . It has a molecular weight of 112.1696 . Unfortunately, the search results did not provide more specific physical and chemical properties.

Scientific Research Applications

Flavor and Aroma Compounds

4-Hepten-2-one and its derivatives are significant in flavor and aroma chemistry. For instance, a stable isotope dilution assay was developed for quantifying 5-methyl-(E)-2-hepten-4-one, a hazelnut odorant. This compound is found in significantly higher amounts in roasted hazelnut oil compared to unroasted oil, indicating its formation during heat treatment from an unknown precursor in hazelnuts (Pfnuer et al., 1999).

Atmospheric Chemistry

In atmospheric science, 6-methyl-5-hepten-2-one, a structurally related compound, is studied for its reactions with atmospheric components. It's a product of the biogenic emission linalool and reacts with OH radicals, NO3 radicals, and O3. This research helps in understanding the atmospheric fate of such carbonyl compounds (Smith et al., 1996).

Catalysis

This compound derivatives are also relevant in catalysis research. For example, nano-nickel catalysts were studied for the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one. The research highlights how small quantities of tin can influence the selectivity of these catalysts (Zienkiewicz-Machnik et al., 2017).

Organic Synthesis

In organic chemistry, this compound derivatives are used in synthesizing various compounds. For instance, 4-acetoxy-2-propyltetrahydrothiophene was synthesized from 1-hepten-4-ol, which involves epoxidation and mesylation, followed by reaction with thioacetate (Ma et al., 2015).

Food Science

In food science, 6-methyl-5-hepten-2-one is identified as an important flavor component in fruits. A method involving liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) was developed for its determination in fruits, emphasizing its role in impacting consumer preference (Zhou et al., 2021).

Proteasome Inhibition

In the field of biochemistry, this compound derivatives have been studied for their role in inhibiting proteasomes. Compounds like TMC-95A-D, isolated from Apiospora montagnei, showed significant inhibitory activity against proteasomes, indicating their potential in biochemical research (Kohno et al., 2000).

properties

IUPAC Name

(E)-hept-4-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKIKHHXFHNXJT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315517
Record name (4E)-4-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36678-43-0, 24332-22-7
Record name (4E)-4-Hepten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36678-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hepten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4E)-4-Hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-Hepten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hepten-2-one
Reactant of Route 2
Reactant of Route 2
4-Hepten-2-one
Reactant of Route 3
4-Hepten-2-one
Reactant of Route 4
Reactant of Route 4
4-Hepten-2-one
Reactant of Route 5
Reactant of Route 5
4-Hepten-2-one
Reactant of Route 6
4-Hepten-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.